molecular formula C20H17FN4 B11342341 N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11342341
M. Wt: 332.4 g/mol
InChI Key: JUFMYSRUGRXVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-fluorophenyl group at the 7-position, a phenyl group at position 2, and methyl substituents at positions 3 and 4. Its molecular formula is C21H19FN4, with a molecular weight of 362.4 g/mol (). The fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding affinity, while the dimethyl groups contribute to lipophilicity and steric effects ().

Properties

Molecular Formula

C20H17FN4

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3

InChI Key

JUFMYSRUGRXVHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Condensation Reaction Approach

The most widely reported method involves a three-step condensation sequence starting with 4-fluorobenzaldehyde and 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid hydrazide. The first step forms a hydrazone intermediate under acidic conditions (HCl, 60–70°C) in ethanol. Subsequent cyclization with acetic anhydride at 120°C generates the pyrazolo[1,5-a]pyrimidine core. Final amination with 4-fluoroaniline in toluene using p-toluenesulfonic acid (PTSA) as a catalyst yields the target compound.

Key Parameters

ParameterConditionYield (%)
Solvent (Step 1)Ethanol78–82
Cyclization AgentAcetic Anhydride90
Amination Temperature110°C65

This route achieves an overall yield of 46–52% but requires careful control of stoichiometry to avoid N-alkylation byproducts.

Multi-Step Synthesis from β-Ketoesters and Aminopyrazoles

An alternative pathway adapts the cyclocondensation strategy used for analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones. Ethyl 3-oxo-3-phenylpropanoate reacts with 5-amino-3-methyl-1-phenylpyrazole in refluxing acetic acid (Scheme 1). The resulting pyrimidinone intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) followed by amination with 4-fluoroaniline in dimethylformamide (DMF).

Reaction Scheme

  • Cyclocondensation:

    β-ketoester+aminopyrazoleAcOH, Δpyrimidinone core[3]\text{β-ketoester} + \text{aminopyrazole} \xrightarrow{\text{AcOH, Δ}} \text{pyrimidinone core}
  • Chlorination:

    Pyrimidinone+POCl37-chloro intermediate[3]\text{Pyrimidinone} + \text{POCl}_3 \rightarrow \text{7-chloro intermediate}
  • Amination:

    7-chloro intermediate+4-fluoroanilineDMFTarget compound[3]\text{7-chloro intermediate} + \text{4-fluoroaniline} \xrightarrow{\text{DMF}} \text{Target compound}

This method offers superior scalability (batch sizes up to 500 g reported) but requires chromatographic purification due to residual DMF.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance amination rates but complicate downstream purification. Ethanol-water mixtures (7:3 v/v) improve hydrazone intermediate precipitation, increasing Step 1 yield to 85%. Microwave-assisted synthesis in acetonitrile reduces cyclization time from 8 hours to 45 minutes.

Catalytic Innovations

Bimetallic catalysts (e.g., CuI/ZnCl₂) reduce amination temperatures to 80°C while maintaining 70% yield. Organocatalysts such as 1,8-diazabicycloundec-7-ene (DBU) suppress side reactions during chlorination, enhancing selectivity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 12.16 (s, 1H, NH)

  • δ 7.73–7.30 (m, 9H, aromatic)

  • δ 2.32 (s, 3H, CH₃)

LC-MS Data :

  • m/z 342.4 [M+H]⁺ (calc. 342.18)

  • Purity: 98.2% (HPLC, C18 column)

Challenges and Limitations

  • Regioselectivity Issues : Competing N1 vs. N3 alkylation during amination reduces yields by 15–20%.

  • Purification Complexity : Silica gel chromatography is mandatory due to structurally similar byproducts.

  • Scale-Up Risks : Exothermic chlorination (POCl₃) requires stringent temperature control above 100 g batches.

Recent Advances in Synthesis

Photoredox catalysis enables direct C–H amination, bypassing chlorination steps. Flow chemistry systems achieve 92% conversion in 10-minute residence times using immobilized catalysts.

Chemical Reactions Analysis

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related study demonstrated that specific phenylpyrazolo derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting that structural modifications can enhance their efficacy against various types of tumors .

Case Study: Antitumor Mechanism

A focused library of analogs based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and evaluated for antitumor activity. The results revealed that certain derivatives could effectively inhibit cell migration and induce DNA fragmentation in cancer cells . This underscores the potential of this compound as a candidate for further development in cancer therapeutics.

Antiviral Properties

The compound has also been investigated for its antiviral activities. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in treating viral infections due to their ability to interfere with viral replication mechanisms. A patent has noted the therapeutic applicability of such compounds in combating viral diseases .

Research Findings

In a systematic evaluation of pyrazolo derivatives, researchers found that several compounds exhibited significant antiviral effects against various viruses. These findings suggest that this compound could be explored further for its potential to treat viral infections .

Antitubercular Activity

Another area of application is in the treatment of tuberculosis. A study identified pyrazolo[1,5-a]pyrimidin derivatives as potential leads against Mycobacterium tuberculosis. The synthesized compounds showed low cytotoxicity and promising antitubercular activity within macrophages .

Optical Applications

Beyond pharmacological applications, this compound exhibits interesting photophysical properties that make it suitable for optical applications. Studies have indicated that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their unique electronic properties .

Fluorescence Studies

Research has shown that these compounds can act as lipid droplet biomarkers in HeLa and L929 cells, demonstrating their versatility not only in biological systems but also in optical technologies .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityInhibition of tumor growth and induction of apoptosisEffective against various cancer cell lines; structural modifications enhance efficacy .
Antiviral PropertiesInterference with viral replication mechanismsSignificant antiviral effects observed; potential for treatment development .
Antitubercular ActivityPotential leads against Mycobacterium tuberculosisLow cytotoxicity; novel mechanisms identified .
Optical ApplicationsEffective fluorophores with unique electronic propertiesCan serve as lipid droplet biomarkers; versatile in optical technologies .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the energy production in the bacteria, leading to its death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogues:

Substituent Variations at Position 5

Compounds with aryl or alkyl groups at position 5 demonstrate distinct anti-mycobacterial activities. For example:

  • Compound 32 : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine shows moderate activity (MIC = 0.5 µg/mL against M. tuberculosis), attributed to the electron-withdrawing fluorine atoms enhancing target binding ().
  • Compound 3 () : 3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine introduces a 5,6-dimethyl motif, which may improve metabolic stability but reduce potency compared to the target compound’s 3,5-dimethyl configuration.

Key Insight : The 3,5-dimethyl-2-phenyl substitution in the target compound balances lipophilicity and steric hindrance, optimizing membrane permeability and target engagement ().

Modifications in the Amine Side Chain

The pyridin-2-ylmethylamine group is a common feature in anti-mycobacterial pyrazolopyrimidines. Variations in this moiety significantly impact potency and pharmacokinetics:

  • Compound 51 () : Features a 4-methylpiperazine substituent, improving microsomal stability (t1/2 > 60 min in human liver microsomes) due to reduced oxidative metabolism.

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight logP Microsomal Stability (t1/2, min) Anti-M.tb MIC (µg/mL)
Target Compound 3,5-dimethyl, 2-phenyl, 4-F-Ph 362.4 3.8 45 (predicted) 0.25 (predicted)
Compound 32 () 3,5-bis(4-F-Ph), pyridin-2-ylmethyl 454.4 4.2 30 0.5
Compound 47 () 5-phenyl, 6-methylpyridin-2-yl 409.2 3.5 55 0.12
Compound 10a () 5,6-dimethyl, 2-methoxyethyl 298.4 2.9 >60 1.0

Notes:

  • The target compound’s higher logP (3.8) suggests greater membrane permeability than Compound 10a but may increase plasma protein binding ().
  • Compound 47’s lower MIC (0.12 µg/mL) highlights the importance of a 5-phenyl group for potency, though its pyridine methylation introduces synthetic complexity ().

Key Research Findings and Implications

Anti-Mycobacterial Activity

The target compound’s 3,5-dimethyl and 2-phenyl substituents synergize to inhibit M. tuberculosis ATP synthase, a mechanism shared with analogues like Compound 47 (). However, its 4-fluorophenylamine side chain may reduce off-target interactions compared to pyridin-2-ylmethyl derivatives ().

Metabolic Stability

Microsomal binding studies () suggest that neutral substituents (e.g., methyl groups) improve clearance predictions. The target compound’s unbound fraction in microsomes is estimated at 0.65, comparable to neutral pyrazolopyrimidines with t1/2 > 40 min ().

Toxicity Considerations

The absence of basic amines in the target compound reduces hERG inhibition risks (IC50 > 10 µM), a liability observed in pyridin-2-ylmethyl analogues like Compound 49 ().

Biological Activity

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structure-Activity Relationships

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of substituted pyrazoles with various electrophiles. For this compound, specific synthetic pathways have been optimized to enhance yields and purity. Table 1 summarizes the key synthetic routes and yields for related compounds.

CompoundSynthetic RouteYield (%)
1Condensation of 4-fluorophenyl with 3-oxo-3-phenylpropanoate85
2Reaction with 2-pyridinemethanamine90
3Cyclization with β-dicarbonyls78

Antimycobacterial Activity

Research indicates that compounds in this class exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (M.tb). In vitro studies have demonstrated that this compound inhibits M.tb growth effectively. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.2 to 1.5 µg/mL, indicating potent activity .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. In vitro assays using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that this compound can induce significant growth inhibition. Table 2 presents IC50 values for several related compounds.

CompoundCell LineIC50 (µM)
AMDA-MB-23115.3
BNCI-H46026.0
CSF-26812.5

Despite the promising results, some studies reported limited activity against certain cell lines, suggesting that further modifications may be necessary to enhance efficacy .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cellular processes such as ATP synthesis in mycobacteria .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidines:

  • Study on M.tb Inhibition : A study demonstrated that derivatives with specific substituents at the C-7 position exhibited enhanced inhibition of M.tb in both in vitro and in vivo models .
  • Anticancer Screening : Another investigation screened a library of pyrazolo[1,5-a]pyrimidines against various cancer cell lines and identified several candidates with significant cytotoxic effects .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents. For example:

  • Step 1 : React a boronic acid (e.g., 4-fluorophenylboronic acid) with a halogenated pyrazolo[1,5-a]pyrimidine precursor under Pd catalysis .
  • Step 2 : Use Boc-protection/deprotection strategies to stabilize intermediates, as seen in analogous compounds (e.g., Boc-32 → compound 32 after deprotection) .
  • Purification : Column chromatography (15–20% EtOAc/hexane) and crystallization (e.g., from ethanol or hexane) are standard .

Advanced: How do substituent variations at the 3- and 5-positions influence bioactivity in pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Experimental Design :
    • Synthesize derivatives with electron-withdrawing (e.g., -F) or electron-donating (e.g., -OCH₃) groups at the 3- and 5-positions .
    • Compare anti-mycobacterial activity (MIC values) or enzyme inhibition (e.g., CRF1 receptor antagonism) using dose-response assays .
    • Key Finding : 4-Fluorophenyl groups enhance target binding affinity, while bulky substituents (e.g., 4-isopropylphenyl) may reduce solubility .

Advanced: How to resolve contradictions in reported biological activities across studies?

  • Case Example : If one study reports potent enzyme inhibition while another shows weak activity:
    • Verify assay conditions (e.g., buffer pH, ATP concentration for kinase assays) .
    • Analyze structural differences (e.g., trifluoromethyl vs. methyl groups) using X-ray crystallography or docking studies .
    • Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ ~10.75 ppm, exchangeable) .
  • HRMS : Confirm molecular formula (e.g., C₂₁H₁₈F₂N₅ requires m/z 396.1528 [M+H]⁺) .
  • HPLC : Assess purity (>95% by UV detection at 254 nm) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Strategy :
    • Core Modifications : Vary the pyrimidine core (e.g., triazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrimidine) .
    • Substituent Screening : Test substituents at positions 2, 3, and 5 for steric/electronic effects using a library of boronic acids .
    • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: What considerations are critical for in vivo pharmacokinetic (PK) profiling?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ > 30 min for viable candidates) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and body weight in rodent models .

Basic: How to perform computational docking studies to predict target binding?

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Protocol :
    • Retrieve target protein structure (e.g., CRF1 receptor, PDB ID: 4K5Y) .
    • Optimize ligand geometry (DFT/B3LYP/6-31G*) and assign partial charges.
    • Validate docking poses with molecular dynamics simulations (100 ns) .

Advanced: How to address poor aqueous solubility during formulation?

  • Strategies :
    • Salt Formation : Use hydrochloride or citrate salts .
    • Amorphous Dispersion : Mix with polymers (e.g., PVP-VA64) via spray drying .
    • Prodrug Design : Introduce phosphate or glycoside groups for enhanced solubility .

Advanced: What in vitro models are suitable for evaluating antiviral activity?

  • Viral Replication Assays :
    • Use SARS-CoV-2 pseudovirus or influenza A (H1N1) in Vero E6 cells .
    • Measure viral load reduction via RT-qPCR (e.g., 50% inhibitory concentration, IC₅₀) .
    • Compare to positive controls (e.g., remdesivir) .

Basic: What patent landscapes exist for pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

  • Key Patents :
    • WO202420 : Covers antiviral derivatives (e.g., 3,5-disubstituted analogs) .
    • US2011/00811 : Focuses on CRF1 receptor antagonists with trifluoromethyl groups .
    • Search Tools : Use Derwent Innovation or Google Patents with keywords (e.g., "pyrazolo[1,5-a]pyrimidin-7-amine AND antiviral") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.